(S)-(-)-1-(2-Furyl)ethanol
Overview
Description
(S)-(-)-1-(2-Furyl)ethanol, also known as (S)-(-)-α-Methylfuran-2-methanol or (S)-(-)-2-Furyl methyl carbinol, is a furan derivative . It has an empirical formula of C6H8O2 and a molecular weight of 112.13 .
Molecular Structure Analysis
The molecular structure of (S)-(-)-1-(2-Furyl)ethanol consists of a furan ring attached to an ethanol group . The SMILES string representation of the molecule isCC@Hc1ccco1
. Physical And Chemical Properties Analysis
(S)-(-)-1-(2-Furyl)ethanol is a liquid at room temperature . It has a refractive index of 1.479 and a density of 1.078 g/mL at 20 °C . The compound’s boiling point is 60-61 °C at 8 mmHg . It has an optical activity of [α]20/D -23.5±1°, c = 6% in ethanol .Scientific Research Applications
Chiral Building Block in Synthesis
“(S)-(-)-1-(2-Furyl)ethanol” is used as a chiral building block in the synthesis of various organic compounds . It’s particularly employed in the synthesis of L-daunosamine and related amino sugars .
Proteomics Research
This compound is also a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Enantiomer Studies
“(S)-(-)-1-(2-Furyl)ethanol” is an enantiomer, meaning it’s one of two stereoisomers that are mirror images of each other but are not superimposable. Studying such compounds can help researchers understand how molecular structures influence the properties and reactions of substances .
Non-Aqueous Media Reactions
There’s evidence that “(S)-(-)-1-(2-Furyl)ethanol” has been involved in lipase-catalyzed kinetic resolution experiments in non-aqueous media . This suggests potential applications in studying enzyme behavior and optimizing biocatalytic processes.
Safety and Hazards
(S)-(-)-1-(2-Furyl)ethanol may discolor to brown on storage . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
(1S)-1-(furan-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABXUIWIFUZYQK-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1-(2-Furyl)ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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